Tris(2-phenylpyridinato-C2,N)iridium(III)

OLED Phosphorescence Quantum Yield

(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium (CAS 344426-19-3), commonly designated fac-Ir(ppy)3, is a homoleptic cyclometalated iridium(III) complex wherein three 2-phenylpyridine (ppy) ligands coordinate via nitrogen and carbon atoms in a facial octahedral geometry. It is the prototypical green phosphorescent emitter for organic light-emitting diodes (OLEDs), exhibiting a high photoluminescence quantum yield (ΦPL) approaching unity and a short triplet lifetime (~500 ns).

Molecular Formula C33H24IrN3
Molecular Weight 654.8 g/mol
Cat. No. B12807788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-phenylpyridinato-C2,N)iridium(III)
Molecular FormulaC33H24IrN3
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESC1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3]
InChIInChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3
InChIKeyNSABRUJKERBGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium (fac-Ir(ppy)3) – Core Properties and Benchmark Status


(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium (CAS 344426-19-3), commonly designated fac-Ir(ppy)3, is a homoleptic cyclometalated iridium(III) complex wherein three 2-phenylpyridine (ppy) ligands coordinate via nitrogen and carbon atoms in a facial octahedral geometry [1]. It is the prototypical green phosphorescent emitter for organic light-emitting diodes (OLEDs), exhibiting a high photoluminescence quantum yield (ΦPL) approaching unity and a short triplet lifetime (~500 ns) [2]. These properties, coupled with well-defined electrochemical frontiers (HOMO ≈ -5.2 to -5.6 eV, LUMO ≈ -3.0 eV) [3], have established fac-Ir(ppy)3 as the reference standard against which new iridium-based phosphors are evaluated [4].

Why Substituting fac-Ir(ppy)3 with a Generic 'Green Iridium Complex' Compromises OLED Performance and Reproducibility


Despite sharing a common iridium(III) core, phosphorescent emitters diverge substantially in emission color, quantum efficiency, dipole orientation, and device operational stability due to ligand-specific effects on frontier orbital energies, excited-state dynamics, and molecular packing [1]. For instance, heteroleptic analogs such as Ir(ppy)2(acac) exhibit markedly different transition dipole alignment, which directly alters light outcoupling efficiency [2]. Red-emitting complexes like Ir(piq)3 and Ir(btp)2(acac) possess lower photoluminescence quantum yields and suffer from more severe charge trapping, necessitating distinct device architectures [3]. Even seemingly minor modifications—e.g., methyl substitution on the ppy ligand—drastically change solubility and film-forming behavior, rendering direct material interchange impossible without re-engineering the entire fabrication process . The quantitative evidence below establishes precisely where fac-Ir(ppy)3 stands relative to its closest functional analogs.

Quantitative Differentiation of fac-Ir(ppy)3 Against Closest Iridium Complex Comparators


fac-Ir(ppy)3 Achieves Near-Unity Photoluminescence Quantum Yield, Outperforming Red-Emitting Comparators Ir(piq)3 and Ir(btp)2(acac)

The absolute photoluminescence quantum yield (ΦPL) of fac-Ir(ppy)3 in both solution and doped solid-state films approaches 100%, as measured via integrating sphere and photoacoustic spectroscopy [1]. In direct comparison, the red emitter Ir(btp)2(acac) (Btp2Ir(acac)) exhibits a ΦPL of less than 40% under identical measurement conditions, with a nonradiative decay fraction of 64 ± 8% [1]. While fac-Ir(piq)3 can also achieve high ΦPL in optimized hosts, its performance is more sensitive to concentration quenching and host selection [2].

OLED Phosphorescence Quantum Yield

Transition Dipole Orientation of fac-Ir(ppy)3 is Isotropic, Contrasting with Preferentially Horizontal Alignment in Ir(ppy)2(acac)

Angle-dependent spectral radiant intensity measurements in p–i–n OLEDs reveal that fac-Ir(ppy)3 possesses an isotropically distributed transition dipole moment [1]. This contrasts with the heteroleptic analog Ir(ppy)2(acac), where 77% of transition dipoles are horizontally aligned [1]. The dipole–dipole potential calculated for Ir(ppy)3 is more than 2.5× larger than that for all other emitter molecules investigated, indicating a fundamental molecular-level distinction that governs orientation [1]. Consequently, OLEDs based on Ir(ppy)2(acac) achieve higher external quantum efficiency (21.7%) than those based on Ir(ppy)3 (18.3%) due to improved outcoupling from horizontal dipoles [2].

OLED Light Outcoupling Molecular Orientation

fac-Ir(ppy)3 Exhibits a Short Triplet Lifetime (~500 ns), Mitigating Efficiency Roll-Off Relative to Platinum-Based Phosphors

The triplet excited-state lifetime of fac-Ir(ppy)3 in deaerated solution or host matrix is approximately 500 ns at room temperature [1]. This is significantly shorter than the microsecond-to-millisecond lifetimes typical of platinum(II) porphyrin-based red phosphors (e.g., PtOEP, τ > 10 μs) [1] and many purely organic phosphorescent materials. The short lifetime reduces the probability of triplet–triplet annihilation and triplet–polaron quenching at high current densities, thereby suppressing the efficiency roll-off commonly observed in phosphorescent OLEDs [2]. Theoretical calculations confirm that the fast radiative decay originates from strong spin–orbit coupling imparted by the iridium center and optimal mixing of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) triplet states [3].

OLED Triplet Lifetime Efficiency Roll-Off

fac-Ir(ppy)3 Offers a Unique Combination of High Thermal Stability and Sublimation Compatibility for Vacuum-Processed OLEDs

Thermogravimetric analysis (TGA) of fac-Ir(ppy)3 shows a decomposition temperature (Td) of 360 °C with less than 0.5% weight loss up to 300 °C [1]. This thermal robustness permits purification by train sublimation at ~385 °C and enables its use in high-temperature vacuum thermal evaporation (VTE) processes without degradation [2]. In contrast, methyl-substituted derivatives such as Ir(mppy)3, while offering enhanced solution processability, exhibit reduced thermal stability (Td typically lower by ~20–40 °C) and are less suitable for high-temperature sublimation . This positions fac-Ir(ppy)3 as the preferred benchmark for vacuum-deposited small-molecule OLEDs, where thermal stability directly impacts device lifetime and manufacturing yield.

OLED Manufacturing Thermal Stability Sublimation

Electrochemical Energy Levels of fac-Ir(ppy)3 Align Optimally with Common OLED Host Materials, Minimizing Charge Injection Barriers

Cyclic voltammetry measurements in THF with 0.1 M [Bu4N]PF6 (vs. SCE) yield an onset oxidation potential (Eonset) of 0.84 V for fac-Ir(ppy)3, corresponding to a HOMO energy of -5.24 eV and a LUMO energy of -2.96 eV (derived from E00 = 2.28 eV) [1]. These values are nearly identical to those of the archetypal hole-transport material CBP (HOMO ≈ -5.9 eV, LUMO ≈ -2.5 eV) and electron-transport material TPBi (HOMO ≈ -6.2 eV, LUMO ≈ -2.7 eV), ensuring efficient and balanced charge injection from adjacent layers [2]. In contrast, red emitters like Ir(piq)3 possess a narrower HOMO–LUMO gap and deeper HOMO levels (~ -5.0 eV), which can create substantial injection barriers and exacerbate charge trapping, leading to higher driving voltages and reduced power efficiency [3].

OLED Electrochemistry Energy Level Alignment

Optimal Use Cases for (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium Based on Quantified Differentiators


Green Emitter for High-Efficiency Vacuum-Deposited OLED Displays and Solid-State Lighting

The near-unity ΦPL, short triplet lifetime, and optimal HOMO/LUMO alignment of fac-Ir(ppy)3 make it the quintessential green phosphorescent dopant for thermally evaporated OLED stacks [1]. Its isotropic dipole orientation simplifies optical outcoupling design in bottom-emission devices, while its high thermal stability (Td = 360 °C) ensures robust sublimation and consistent film morphology during manufacturing [2]. Industrial OLED production lines rely on fac-Ir(ppy)3 as a performance benchmark due to its reproducible device characteristics: typical external quantum efficiencies of 18–20% and power efficiencies exceeding 60 lm/W in optimized structures [3].

Reference Standard for Photophysical Characterization of Novel Phosphorescent Materials

Because fac-Ir(ppy)3 exhibits a well-documented, near-ideal ΦPL and a short, monoexponential-like phosphorescence decay, it serves as the universal calibration standard for absolute quantum yield measurements and time-resolved spectroscopy in the green spectral region [1]. Its solution and thin-film optical properties are extensively cataloged, enabling direct cross-laboratory comparisons of new emitter candidates [2]. Researchers developing next-generation TADF emitters or perovskite LEDs routinely benchmark their materials against fac-Ir(ppy)3 to validate experimental setups and quantify relative performance gains [3].

Triplet Sensitizer in Hyperfluorescence and Triplet–Triplet Annihilation Upconversion Systems

The combination of a high intersystem crossing yield (nearly 100%), a relatively high triplet energy (~2.4 eV), and a short triplet lifetime makes fac-Ir(ppy)3 an effective triplet sensitizer for energy transfer to fluorescent emitters with smaller singlet–triplet gaps [1]. In hyperfluorescence OLED architectures, fac-Ir(ppy)3 can efficiently harvest triplet excitons and transfer them via Förster resonance energy transfer (FRET) to a fast fluorescent terminal emitter, achieving both high efficiency and narrow emission bandwidth [2]. Its isotropic dipole orientation also reduces the complexity of modeling energy transfer rates in these multicomponent films [3].

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